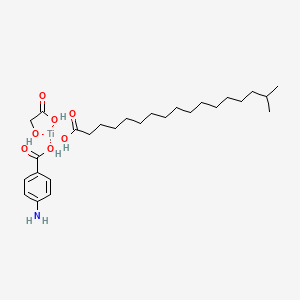
Isostearoyl 4-aminobenzoyl glycolyl titanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isostearoyl 4-aminobenzoyl glycolyl titanate is a titanate coupling agent known for its unique properties and applications. This compound is part of a broader class of titanate coupling agents that are used to enhance the adhesion between inorganic fillers and organic polymers. The compound’s structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl 4-aminobenzoyl glycolyl titanate typically involves the reaction of isostearic acid, 4-aminobenzoic acid, glycolic acid, and a titanium alkoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process generally involves the following steps:
Esterification: Isostearic acid and glycolic acid are esterified in the presence of a catalyst.
Amidation: The esterified product is then reacted with 4-aminobenzoic acid to form the amide.
Titanation: The final step involves the reaction of the amide with a titanium alkoxide to form the titanate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions: Isostearoyl 4-aminobenzoyl glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the titanate.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Isostearoyl 4-aminobenzoyl glycolyl titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new medical materials and devices.
Industry: Widely used in coatings, adhesives, and sealants to enhance performance and durability.
作用机制
The mechanism of action of isostearoyl 4-aminobenzoyl glycolyl titanate involves its ability to form strong chemical bonds with both organic and inorganic materials. The compound’s structure allows it to interact with surface atoms of different substances, creating a molecular bridge that enhances adhesion. The titanate group reacts with free protons at the inorganic interface, forming organic monomolecular layers on the surface. This interaction is crucial for improving the performance of composite materials.
相似化合物的比较
Isostearoyl 4-aminobenzoyl glycolyl titanate can be compared with other titanate coupling agents such as:
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl tri(N-ethylamino-ethylamino) titanate
Uniqueness: What sets this compound apart is its specific combination of functional groups, which provides unique properties in terms of adhesion and compatibility with various materials. Its ability to form stable complexes with both organic and inorganic substances makes it particularly valuable in applications requiring strong and durable bonds.
属性
CAS 编号 |
63713-86-0 |
|---|---|
分子式 |
C27H47NO7Ti |
分子量 |
545.5 g/mol |
IUPAC 名称 |
4-aminobenzoic acid;2-hydroxyacetic acid;16-methylheptadecanoic acid;titanium |
InChI |
InChI=1S/C18H36O2.C7H7NO2.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-6-3-1-5(2-4-6)7(9)10;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);1-4H,8H2,(H,9,10);3H,1H2,(H,4,5); |
InChI 键 |
GVWYLHCUFLZFIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1C(=O)O)N.C(C(=O)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















